- Oral dosage forms including an antiplatelet agent and an acid inhibitor, World Intellectual Property Organization, , ,
Cas no 951380-42-0 (5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one)
![5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one structure](https://es.kuujia.com/scimg/cas/951380-42-0x500.png)
951380-42-0 structure
Nombre del producto:5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one
Número CAS:951380-42-0
MF:C18H18FNO2S
Megavatios:331.404427051544
MDL:MFCD13185970
CID:69654
PubChem ID:25160755
5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one Propiedades químicas y físicas
Nombre e identificación
-
- 5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one
- Prasugrel Thiolactone Tautomer Discontinued See: P701165
- 5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-2-oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
- 5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-3,4,6,7-tetrahydrothieno[3,2-c]pyridin-2-one
- Prasugrel Thiolacton
- Prasugrel Thiolactone Tautomer Discontinued See: P701165
- 5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one (ACI)
- SCHEMBL13249021
- 5-(alpha-cyclopropylcarbonyl-2-fluorobenzyl)-2-oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
- ZIRLXIMCYJFTSB-UHFFFAOYSA-N
- DTXSID00648921
- 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one
- F11829
- 5-(alpha-cyclopropylcarbonyl-2-fluorobenzyl)-2-oxo -4,5,6,7-tetrahydrothieno [3,2-c]pyridine
- SY273273
- 5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-2h,3h,4h,5h,6h,7h-thieno[3,2-c]pyridin-2-one
- SCHEMBL245686
- MFCD13185970
- 951380-42-0
-
- MDL: MFCD13185970
- Renchi: 1S/C18H18FNO2S/c19-14-4-2-1-3-13(14)17(18(22)11-5-6-11)20-8-7-15-12(10-20)9-16(21)23-15/h1-4,11,17H,5-10H2
- Clave inchi: ZIRLXIMCYJFTSB-UHFFFAOYSA-N
- Sonrisas: O=C1CC2CN(C(C3C(F)=CC=CC=3)C(C3CC3)=O)CCC=2S1
Atributos calculados
- Calidad precisa: 331.10422815g/mol
- Masa isotópica única: 331.10422815g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 23
- Cuenta de enlace giratorio: 4
- Complejidad: 557
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 1
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 2.2
- Superficie del Polo topológico: 62.7Ų
Propiedades experimentales
- Denso: 1.36
- Punto de ebullición: 462.5 °C at 760 mmHg
- Punto de inflamación: 233.5 °C
- índice de refracción: 1.64
- PSA: 62.68000
- Logp: 3.40710
5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Crysdot LLC | CD11005221-1g |
5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one |
951380-42-0 | 95+% | 1g |
$1131 | 2024-07-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1533150-5g |
5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one |
951380-42-0 | 98% | 5g |
¥499.00 | 2024-04-24 | |
Ambeed | A296816-5g |
5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one |
951380-42-0 | 95% | 5g |
$47.0 | 2024-04-16 | |
eNovation Chemicals LLC | Y1195943-1g |
5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one |
951380-42-0 | 95% | 1g |
$1320 | 2025-02-27 | |
eNovation Chemicals LLC | Y1195943-1g |
5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one |
951380-42-0 | 95% | 1g |
$1320 | 2024-07-19 | |
Chemenu | CM176326-1g |
5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one |
951380-42-0 | 95% | 1g |
$1066 | 2021-08-05 | |
Chemenu | CM176326-1g |
5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one |
951380-42-0 | 95% | 1g |
$1066 | 2023-02-16 | |
eNovation Chemicals LLC | Y1195943-1g |
5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one |
951380-42-0 | 95% | 1g |
$1320 | 2025-02-20 |
5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one Métodos de producción
Métodos de producción 1
Condiciones de reacción
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Sodium bicarbonate Solvents: Dimethylformamide , Toluene ; 25 °C → 45 °C
Referencia
- A process for the preparation of prasugrel, India, , ,
Métodos de producción 3
Condiciones de reacción
Referencia
- A method for the manufacture of highly pure prasugrel, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ; < 30 °C; 30 min, < 30 °C
1.2 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine ; 1.5 - 2 h, rt; rt → -15 °C
1.3 Solvents: Water ; 1.5 - 2 h, -15 - -6 °C
1.2 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine ; 1.5 - 2 h, rt; rt → -15 °C
1.3 Solvents: Water ; 1.5 - 2 h, -15 - -6 °C
Referencia
- Method of producing highly pure prasugrel and pharmaceutically acceptable salts thereof, World Intellectual Property Organization, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Tetrabutylammonium bromide Solvents: Dichloromethane ; 20 h, rt → reflux
Referencia
- Process for the manufacturing of 5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate (prasugrel), World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Acetic acid Solvents: Ethanol ; pH 5, rt
1.2 Reagents: Hydrogen peroxide Solvents: Water ; 4 h, rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Hydrogen peroxide Solvents: Water ; 4 h, rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt
Referencia
- An improvement to the preparation of prasugrel hydrochlorideJournal of Chemical Research, 2013, 37(6), 369-371,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Carbon tetrachloride ; 8 h, 76 - 78 °C; 78 °C → 30 °C
1.2 Reagents: Potassium carbonate Solvents: Acetonitrile ; 5 h, 25 - 30 °C
1.2 Reagents: Potassium carbonate Solvents: Acetonitrile ; 5 h, 25 - 30 °C
Referencia
- Improved process for preparing prasugrel, India, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 20 - 25 °C; 25 °C → 5 °C
1.2 Solvents: Acetonitrile ; 30 - 45 min, 0 - 5 °C; 5 h, 0 - 5 °C
1.2 Solvents: Acetonitrile ; 30 - 45 min, 0 - 5 °C; 5 h, 0 - 5 °C
Referencia
- An improved process for the preparation of prasugrel hydrochloride, India, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 5 h, 25 - 30 °C
Referencia
- A process for the preparation of cyclopropyl(fluorophenyl)ethanone, India, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Potassium bicarbonate Solvents: Acetonitrile ; rt → 40 °C
1.2 3 h, 40 °C
1.2 3 h, 40 °C
Referencia
- Process for preparation of 2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethanol derivatives as intermediate compounds for preparing prasugrel, China, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Potassium bicarbonate Solvents: Acetonitrile ; rt → 15 °C; 10 - 15 °C; 2 h, 10 - 15 °C; 2 - 3 h, 10 - 15 °C
Referencia
- Process for the preparation of 2-acetoxy-5-(α-cyclopropylcarbonyl-2-fluorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, World Intellectual Property Organization, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 3 h, rt
Referencia
- New method for preparing prasugrel, China, , ,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Sodium carbonate Solvents: Methyl isobutyl ketone ; 10 h, 40 °C
Referencia
- Process for the preparation of high-purity prasugrel, Hungary, , ,
5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one Raw materials
- 5,6,7,7a-Tetrahydrothieno3,2-cpyridinone Hydrochloride
- 1-cyclopropyl-2-(2-fluorophenyl)ethan-1-one
- 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethan-1-one
- Boronic acid, B-[5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl]-
- 5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-hydroxyethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one
- 4-methylbenzene-1-sulfonic acid
- 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3h)-one
- Ethanone, 1-cyclopropyl-2-(2-fluorophenyl)-2-[(methylsulfonyl)oxy]-
5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one Preparation Products
5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one Literatura relevante
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
-
3. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
5. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
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